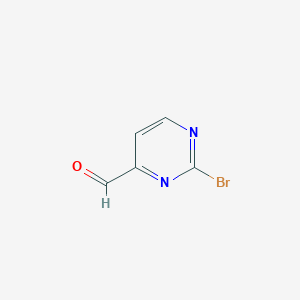

2-Bromopyrimidine-4-carbaldehyde

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry Research

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological sciences. wikipedia.org Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. bohrium.com This inherent biological relevance has made the pyrimidine scaffold a highly sought-after motif in drug discovery. bohrium.comnih.gov

The structural versatility of the pyrimidine core allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures with a wide array of biological activities. mdpi.com Consequently, pyrimidine derivatives have been successfully developed into a variety of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs. nih.govresearchgate.net The continued exploration of pyrimidine-based compounds is a vibrant area of research, driven by the need for novel therapeutics to address unmet medical needs. nih.gov

Role of Halogenated Heterocycles as Strategic Building Blocks

Halogenated heterocyclic compounds are indispensable tools in the arsenal (B13267) of the synthetic organic chemist. The introduction of a halogen atom onto a heterocyclic ring, such as pyrimidine, imparts unique reactivity and properties to the molecule. Halogens, particularly bromine and chlorine, can act as versatile synthetic handles, facilitating a wide range of chemical transformations. acs.org

One of the most powerful applications of halogenated heterocycles is their use in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability is crucial for the construction of complex molecular frameworks from simpler, readily available starting materials. guidechem.com

Furthermore, the presence of a halogen atom can significantly influence the electronic properties of the heterocyclic ring, affecting its reactivity and biological activity. acs.org In medicinal chemistry, halogenation is a common strategy employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

General Overview of 2-Bromopyrimidine-4-carbaldehyde in Contemporary Organic Synthesis Research

This compound is a bifunctional molecule that combines the strategic advantages of a halogenated pyrimidine with the synthetic utility of an aldehyde group. This unique combination of reactive sites makes it a highly valuable and versatile building block in contemporary organic synthesis.

The bromine atom at the 2-position of the pyrimidine ring serves as a key site for a variety of chemical modifications. It can be readily displaced by nucleophiles or participate in a range of cross-coupling reactions, allowing for the introduction of diverse substituents at this position. clockss.org This reactivity is crucial for the construction of libraries of pyrimidine derivatives for screening in drug discovery programs.

Simultaneously, the carbaldehyde group at the 4-position provides a gateway to a plethora of synthetic transformations. Aldehydes are well-known for their ability to undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensation, enabling the elaboration of the pyrimidine scaffold with a wide variety of functional groups and molecular fragments. guidechem.com

The dual reactivity of this compound allows for a stepwise and controlled approach to the synthesis of complex, highly functionalized pyrimidine derivatives. This has led to its increasing use in the synthesis of biologically active molecules and advanced materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H3BrN2O |

| Molecular Weight | 186.99 g/mol |

| CAS Number | 1805580-50-0 ambeed.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrN2O |

|---|---|

Molecular Weight |

186.99 g/mol |

IUPAC Name |

2-bromopyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C5H3BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H |

InChI Key |

NVWRPJNHWCFLBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromopyrimidine 4 Carbaldehyde

Direct Functionalization Approaches

Direct functionalization strategies aim to introduce the bromo and carbaldehyde groups onto a pyrimidine (B1678525) core in a minimal number of steps. These methods can be further subdivided based on the order of introduction of these functional groups.

Regioselective Bromination of Pyrimidine-4-carbaldehyde (B152824) Precursors

The direct bromination of pyrimidine-4-carbaldehyde presents a challenge in achieving regioselectivity at the C-2 position. Electrophilic aromatic substitution on the pyrimidine ring is generally favored at the C-5 position, which is the most electron-rich site, particularly when activating groups are present. researchgate.netnih.gov However, the carbaldehyde group at the C-4 position is an electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic attack.

Various brominating agents have been employed for the bromination of pyrimidines, each with its own reactivity profile. Common reagents include bromine in various solvents, N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govmdpi.com The choice of reagent and reaction conditions can influence the regiochemical outcome. For instance, bromination under acidic conditions can proceed via the pyrimidinium salt, altering the electron distribution and potentially influencing the site of attack.

| Brominating Agent | Typical Conditions | Observations on Pyrimidine Bromination |

| Bromine (Br₂) | Acetic acid, CCl₄, or neat | Often leads to 5-bromination, can require harsh conditions. researchgate.net |

| N-Bromosuccinimide (NBS) | DMF, CCl₄, often with a radical initiator | A milder alternative to Br₂, commonly used for allylic and benzylic bromination, but also effective for aromatic systems. mdpi.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents (e.g., CH₂Cl₂, DMF) | An efficient source of electrophilic bromine, sometimes used with a Lewis acid catalyst to enhance reactivity. nih.gov |

Achieving selective C-2 bromination of pyrimidine-4-carbaldehyde would likely require a specialized approach, potentially involving metal-catalyzed C-H activation or a directing group strategy to overcome the inherent electronic preference for C-5 substitution.

Introduction of the Aldehyde Moiety onto Bromopyrimidine Substrates

An alternative direct functionalization approach involves the introduction of a carbaldehyde group at the C-4 position of a 2-bromopyrimidine (B22483) substrate. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.comresearchgate.netorganic-chemistry.orgmdpi.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

The success of the Vilsmeier-Haack reaction on 2-bromopyrimidine would depend on the electronic nature of the substrate. The bromine atom at the C-2 position is an electron-withdrawing group, which deactivates the pyrimidine ring. However, the reaction is known to proceed on a range of heterocyclic systems. The regioselectivity of the formylation would be a critical factor, with the potential for substitution at either the C-4 or C-6 position. The reaction conditions, including the choice of solvent and temperature, can be optimized to favor the desired C-4 formylation. mdpi.com

| Vilsmeier Reagent Component 1 | Vilsmeier Reagent Component 2 | Typical Solvents |

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | Dichloromethane, 1,2-dichloroethane, or neat DMF |

| N,N-Dimethylformamide (DMF) | Oxalyl chloride | Dichloromethane, Tetrahydrofuran (B95107) |

| N-Methylformanilide | Phosphorus oxychloride (POCl₃) | Benzene (B151609), Toluene |

Multi-Step Synthetic Strategies from Simpler Pyrimidine Derivatives

Multi-step synthetic strategies offer greater flexibility and control over the introduction of functional groups, often leading to higher yields and better regioselectivity compared to direct functionalization approaches.

Elaboration of Pyrimidine-Substituted Precursors

A plausible multi-step synthesis of 2-Bromopyrimidine-4-carbaldehyde could commence from a readily available pyrimidine derivative, such as 2-aminopyrimidine (B69317). The synthesis could proceed through the following key transformations:

Introduction of the C-4 carbaldehyde group: This could be achieved through various methods, including the oxidation of a 4-methyl or 4-hydroxymethyl group, or via a Vilsmeier-Haack reaction on a suitable 2-aminopyrimidine precursor.

Conversion of the C-2 amino group to a bromo group: The Sandmeyer reaction is a classic and effective method for the conversion of an aromatic amino group into a halide. wikipedia.orgbyjus.comorganic-chemistry.orgquora.com This would involve the diazotization of the 2-aminopyrimidine-4-carbaldehyde intermediate with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) bromide salt.

Alternatively, a 2-chloropyrimidine derivative could serve as a precursor. The synthesis might involve:

Introduction of the C-4 carbaldehyde group: Similar methods as described above could be employed.

Halogen exchange reaction: The 2-chloro substituent could be converted to a 2-bromo group through a halogen exchange reaction, for instance, by treatment with a bromide source such as sodium bromide or hydrobromic acid. A patent for a similar transformation on a 2-chloro-5-alkylpyrimidine suggests the feasibility of this approach. wikipedia.org

Convergent and Divergent Synthetic Routes

The principles of convergent and divergent synthesis can also be applied to the preparation of this compound.

Divergent Synthesis: In a divergent strategy, a common intermediate is used to generate a library of related compounds. wikipedia.orgnih.gov For example, a 2-bromo-4-methylpyrimidine could be synthesized and then subjected to various oxidation conditions to produce this compound. This intermediate could then be used to synthesize a range of other 4-substituted 2-bromopyrimidines.

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The efficiency and success of any synthetic route to this compound are highly dependent on the optimization of reaction conditions and the use of appropriate catalyst systems.

For bromination reactions , key parameters to optimize include:

Brominating agent: The choice between reagents like Br₂, NBS, or DBDMH can significantly impact yield and selectivity. researchgate.netnih.govmdpi.com

Solvent: The polarity and nature of the solvent (e.g., acetic acid, DMF, chlorinated solvents) can influence the reaction rate and the solubility of reactants. mdpi.com

Temperature: Controlling the reaction temperature is crucial to prevent side reactions and decomposition of the product.

Catalyst: The use of Lewis acid or radical initiators can enhance the reactivity of the brominating agent and influence the regioselectivity. nih.gov

For Vilsmeier-Haack formylation , optimization would involve:

Stoichiometry of the Vilsmeier reagent: The molar ratio of DMF to the halogenating agent can affect the formation and reactivity of the Vilsmeier reagent. mdpi.com

Reaction temperature and time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. mdpi.com

Work-up procedure: The hydrolysis of the intermediate iminium salt is a critical step to obtain the final aldehyde product.

Solvent Effects and Temperature Regimes in Synthetic Transformations

The choice of solvent and the operating temperature are critical parameters in the synthesis of this compound. These factors can significantly influence reaction rates, selectivity, and the stability of intermediates. Common synthetic routes, such as the Vilsmeier-Haack formylation or the oxidation of a corresponding alcohol, are particularly sensitive to these conditions.

The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich heterocycle using a Vilsmeier reagent (typically formed from phosphorus oxychloride and an amide like N,N-dimethylformamide - DMF), is a prominent method. mdpi.comorganic-chemistry.org The solvent in this reaction not only facilitates the dissolution of reactants but can also participate in the reaction mechanism. mdpi.comnih.gov For instance, using an excess of DMF allows it to serve as both a reagent and a solvent, which can lead to higher yields of the desired aldehyde. mdpi.com The reaction temperature for Vilsmeier-Haack formylations is substrate-dependent and can range from below 0°C to 80°C to control the electrophilic substitution and prevent side reactions. jk-sci.com

Another key synthetic route is the oxidation of (2-Bromopyrimidin-4-yl)methanol. This transformation requires careful selection of an oxidizing agent and a solvent that does not interfere with the reaction. Dichloromethane (DCM) is a common solvent for such oxidations using reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), typically conducted at room temperature.

Lithiation followed by formylation is another viable pathway. This involves a metal-halogen exchange or direct deprotonation at low temperatures (often -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate an organolithium intermediate. thieme-connect.de This highly reactive species is then quenched with an electrophilic formylating agent such as DMF. thieme-connect.de Maintaining cryogenic temperatures is crucial to prevent the decomposition of the organolithium intermediate and minimize side reactions.

The following table summarizes the impact of different solvents and temperature regimes on key synthetic transformations relevant to the synthesis of this compound, based on analogous reactions.

| Synthetic Method | Solvent | Typical Temperature | Effect on Reaction |

|---|---|---|---|

| Vilsmeier-Haack Formylation | N,N-Dimethylformamide (DMF) | 25°C to 80°C | Acts as both reagent and solvent, often leading to higher yields. mdpi.com Higher temperatures can increase reaction rate but may also promote side product formation. |

| Vilsmeier-Haack Formylation | Dichloroethane (DCE) | 50°C to 80°C | Inert solvent that provides good solubility for reagents; requires careful temperature control. mdpi.com |

| Oxidation of Alcohol | Dichloromethane (DCM) | 0°C to 25°C | Common inert solvent for oxidations with PCC or MnO₂, allowing for easy workup. |

| Lithiation-Formylation | Tetrahydrofuran (THF) | -78°C | Anhydrous THF is essential for the stability of the highly reactive aryllithium intermediate. thieme-connect.de Low temperature prevents decomposition and unwanted side reactions. |

Ligand and Catalyst Design for Enhanced Efficiency and Selectivity

While the direct synthesis of this compound may not always involve catalysis, the compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating more complex molecules. The design of ligands and the choice of palladium catalyst are paramount for achieving high efficiency and selectivity in these subsequent functionalizations.

The bromine atom at the C2 position of the pyrimidine ring is susceptible to oxidative addition with a palladium(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. The electronic properties and steric bulk of the phosphine (B1218219) ligands coordinated to the palladium center are crucial in modulating the catalyst's reactivity and stability.

For Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridines or pyrimidines, electron-rich and bulky monophosphine ligands such as RuPhos and SPhos have demonstrated high efficacy. nih.gov These ligands promote the oxidative addition step and facilitate the reductive elimination to form the C-C bond, often leading to high yields. nih.gov Bidentate phosphine ligands like BINAP have also been used effectively in such transformations. nih.gov The choice of a pre-catalyst, where the ligand is already complexed with palladium, can also enhance reaction efficiency and reproducibility. nih.gov

In the context of C-N bond formation (Buchwald-Hartwig amination), specialized ligands are designed to facilitate the coupling of amines with the 2-bromopyrimidine scaffold. Ligands such as BrettPhos are often employed for coupling with primary amines, while RuPhos has shown excellent performance with secondary amines. nih.gov These advanced ligands help overcome the challenges associated with the coupling of electron-deficient heterocycles.

The table below details various ligand and catalyst systems commonly used for the functionalization of 2-halopyridine and 2-halopyrimidine systems.

| Reaction Type | Catalyst/Pre-catalyst | Ligand | Typical Application/Benefit |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ | SPhos | High yields for C-C bond formation with arylboronic acids. nih.gov |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ | RuPhos | Effective for challenging couplings, providing high turnover numbers. nih.gov |

| Buchwald-Hartwig Amination | RuPhos Pre-catalyst | RuPhos | Outstanding performance for coupling with secondary amines. nih.gov |

| Buchwald-Hartwig Amination | BrettPhos Pre-catalyst | BrettPhos | Identified as a highly efficient system for coupling with primary amines. nih.gov |

| Negishi Coupling | Pd₂(dba)₃ | XPhos | Reported for efficient coupling of 2-heterocyclic organozinc reagents. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. yale.edu Traditional methods for pyrimidine synthesis often rely on hazardous solvents and reagents, generate significant waste, and consume large amounts of energy. rasayanjournal.co.in Green chemistry offers a framework to design safer, more sustainable, and efficient synthetic routes. rasayanjournal.co.inresearchgate.net

Key green chemistry approaches applicable to the synthesis of this compound include the use of safer solvents, catalytic reagents, and energy-efficient reaction conditions. rasayanjournal.co.in Water is an ideal green solvent, and methodologies that enable reactions in aqueous media are highly desirable. jmaterenvironsci.com The use of catalytic reagents is superior to stoichiometric ones as they minimize waste by being effective in small amounts and allowing for recycling. yale.edu

The table below outlines key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Prevention of Waste | Optimizing reactions to maximize yield and minimize byproducts. yale.edu Employing one-pot synthesis strategies. rasayanjournal.co.in | Reduces the amount of waste that needs to be treated or disposed of. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. yale.edu | Minimizes the generation of unused byproducts. |

| Use of Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or performing reactions under solvent-free conditions. rasayanjournal.co.injmaterenvironsci.com | Reduces environmental pollution and health risks for chemists. |

| Design for Energy Efficiency | Utilizing microwave-assisted or ultrasonic synthesis to shorten reaction times and lower energy consumption. rasayanjournal.co.in Conducting reactions at ambient temperature and pressure where possible. yale.edu | Lowers the economic and environmental cost of the synthesis. rasayanjournal.co.in |

| Use of Catalysis | Employing highly selective catalytic reagents instead of stoichiometric ones. yale.edu Using recyclable heterogeneous catalysts. researchgate.net | Reduces waste, allows for milder reaction conditions, and enhances selectivity. rasayanjournal.co.in |

Reactivity and Chemical Transformations of 2 Bromopyrimidine 4 Carbaldehyde

Reactivity at the Bromine Atom

The bromine atom at the C2 position of the pyrimidine (B1678525) ring is the primary site of reactivity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atom to which the bromine is attached electrophilic and thus susceptible to various transformations.

Nucleophilic Substitution Reactions

The electron-deficient character of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion acts as a leaving group. This pathway is particularly effective with strong nucleophiles. The general mechanism involves the initial attack of a nucleophile on the carbon atom bearing the bromine, forming a Meisenheimer complex, followed by the elimination of the bromide ion to yield the substituted product. researchgate.netnih.gov

For instance, sulfur-based nucleophiles like thiols can displace the bromine atom. In reactions involving heteroaryl halides, thiols can readily participate in SNAr reactions, often under base-free conditions in aqueous media, to form the corresponding thioethers. researchgate.net While a specific example for 2-Bromopyrimidine-4-carbaldehyde is not detailed in the provided literature, the general reactivity pattern of halopyrimidines suggests its viability in such transformations. researchgate.netnih.gov

| Substrate | Nucleophile | Conditions | Product Type | Reference(s) |

| Heteroaryl Halide | Thiophenol | Aqueous medium, catalyst/base-free | Diaryl sulfide | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. libretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.govlibretexts.org

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between sp²-hybridized carbon atoms, reacting an organoboron species (like a boronic acid or ester) with an organohalide. libretexts.org Halogenated pyrimidines are highly suitable substrates for Suzuki couplings due to the electron-deficient nature of the ring system, which makes them more reactive than corresponding benzene (B151609) halides. mdpi.com This reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position of the pyrimidine ring. nih.gov

Typical conditions involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₂CO₃ or K₃PO₄), and a solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. mdpi.commdpi.com Microwave-assisted procedures have been shown to accelerate these reactions, often leading to excellent yields with low catalyst loadings in short reaction times. mdpi.comnih.gov

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Reference(s) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C, 18-22 h | mdpi.com |

| 2-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II)-complex (1 mol%) | KOH | Water | 100 °C, 1 h | nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.org It serves as a direct method for synthesizing alkynyl-substituted pyrimidines from this compound.

Optimized conditions for similar substrates, such as 2-amino-3-bromopyridines, involve a palladium catalyst like Pd(CF₃COO)₂, a ligand such as triphenylphosphine (B44618) (PPh₃), copper(I) iodide (CuI) as a co-catalyst, and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF) at elevated temperatures. scirp.orgresearchgate.net Copper-free protocols have also been developed, which can be advantageous in certain synthetic contexts. beilstein-journals.org

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Reference(s) |

| 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 °C, 3 h | scirp.orgresearchgate.net |

| Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | - | beilstein-journals.org |

| Aryl Iodide/Bromide | Terminal Alkyne | Nanosized MCM-41 Anchored Pd Bipyridyl Complex, CuI, PPh₃ | Et₃N | NMP or Toluene | 50-140 °C | nih.gov |

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. libretexts.orgorganic-chemistry.org This reaction is noted for its versatility and broad scope, coupling various organozinc compounds with aryl halides. organic-chemistry.org For substrates like this compound, this provides a pathway to introduce alkyl or aryl groups.

The reaction of α-amino acid-derived organozinc iodides with aromatic bromides has been successfully carried out using catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with P(o-Tol)₃ in DMF at 50°C. researchgate.net Recent advancements have demonstrated that Negishi couplings can be performed under mild, aerobic conditions in aqueous media or deep eutectic solvents, enhancing the reaction's practicality and environmental friendliness. nih.gov

| Substrate | Coupling Partner | Catalyst System | Solvent | Conditions | Reference(s) |

| Aromatic Bromide | α-Amino acid-derived organozinc iodide | Pd(OAc)₂ or Pd₂(dba)₃, P(o-Tol)₃ | DMF | 50 °C | researchgate.net |

| Unactivated Alkyl Bromide | Alkylzinc halide | Pd₂(dba)₃, IPr·HCl | THF/NMP | Room Temp | nih.gov |

| (Hetero)Aryl Bromide | Organozinc compound | Pd-catalyst | Water or Choline chloride/urea (B33335) | Room Temp or 60 °C | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. researchgate.netwikipedia.org This method is exceptionally general for generating aromatic amines and has largely replaced harsher traditional methods. researchgate.netwikipedia.org It is highly applicable to this compound for the synthesis of 2-aminopyrimidine (B69317) derivatives.

The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂ or [Pd₂(dba)₃]), an electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base, most commonly a sodium tert-butoxide (NaOt-Bu), in an aprotic solvent like toluene. researchgate.netchemspider.com The choice of ligand is critical and has evolved over time to accommodate a wider range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orglibretexts.org

| Substrate | Amine | Catalyst System | Base | Solvent | Conditions | Reference(s) |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | NaOt-Bu | Toluene | 80 °C, 4 h | chemspider.com |

| 2-Bromopyridines | Volatile primary or secondary amines | Pd(OAc)₂, dppp | NaOt-Bu | Toluene | 80 °C | researchgate.netnih.gov |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a crucial transformation for the selective removal of the bromine atom from the pyrimidine ring, yielding pyrimidine-4-carbaldehyde (B152824). This process can be achieved through various methods, often employing metal catalysts or hydride sources. While specific studies on this compound are not extensively detailed in the provided results, general principles of dehalogenation of bromo-substituted nitrogen heterocycles can be applied.

Catalytic transfer hydro-dehalogenation using catalysts like Ru(II) with a hydride source such as 2-propanol is an effective method for various aromatic halides. organic-chemistry.org Another approach involves visible-light-activated photoredox catalysis with reagents like Ru(bpy)₃Cl₂ in the presence of a hydrogen atom donor. organic-chemistry.org These modern techniques offer mild and selective conditions for dehalogenation, which could be applicable to this compound.

Traditional methods utilizing zinc powder or samarium(II) iodide have also been employed for the reductive elimination of halogens. organic-chemistry.org The choice of reagent and reaction conditions is critical to ensure the selective removal of the bromine atom without affecting the aldehyde functional group.

Reactivity of the Aldehyde Functional Group

The aldehyde group at the 4-position of the pyrimidine ring is a key site for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The reduction of the aldehyde group in this compound to a primary alcohol can be accomplished using hydride reagents. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. rsc.org

The reaction with sodium borohydride is typically carried out in an alcoholic solvent and leads to the formation of (2-bromopyrimidin-4-yl)methanol. The chemoselectivity of this reduction is noteworthy, as the bromine atom on the pyrimidine ring generally remains intact under these conditions.

| Reagent | Product | Notes |

| Sodium Borohydride (NaBH₄) | (2-bromopyrimidin-4-yl)methanol | Selective reduction of the aldehyde. |

| Lithium Aluminum Hydride (LiAlH₄) | (2-bromopyrimidin-4-yl)methanol | A stronger reducing agent, may require careful control of reaction conditions. |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful nucleophiles that readily add to the carbonyl carbon of aldehydes. masterorganicchemistry.commasterorganicchemistry.com This reaction provides a versatile method for the formation of carbon-carbon bonds, leading to secondary alcohols.

The reaction of this compound with a Grignard reagent, for instance, would proceed via a 1,2-addition mechanism to yield a secondary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org It is important to consider that Grignard reagents can also react with the bromine atom on the pyrimidine ring, potentially leading to a mixture of products. rsc.org However, the aldehyde group is generally more reactive towards nucleophilic attack than the C-Br bond. The use of organozinc reagents, which can exhibit different selectivity, has also been explored in similar systems. nih.gov

| Organometallic Reagent | Expected Product (after workup) | Reaction Type |

| Grignard Reagent (RMgX) | 1-(2-bromopyrimidin-4-yl)-1-alkanol | 1,2-Nucleophilic Addition |

| Organolithium Reagent (RLi) | 1-(2-bromopyrimidin-4-yl)-1-alkanol | 1,2-Nucleophilic Addition |

The aldehyde functional group can undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively. researchgate.net These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comoperachem.com

The reaction of this compound with a primary amine (R-NH₂) leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.orglibretexts.org This reversible reaction is driven to completion by the removal of water. operachem.com The pH of the reaction medium is a critical factor, with optimal rates often observed under mildly acidic conditions. libretexts.org

Similarly, condensation with a secondary amine (R₂NH) yields an enamine. libretexts.orgmasterorganicchemistry.comquimicaorganica.org The mechanism involves the initial formation of a carbinolamine intermediate, followed by dehydration. masterorganicchemistry.comquimicaorganica.orgyoutube.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. libretexts.org

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine | 2-bromo-N-(alkyl/aryl)methylene-pyrimidin-4-amine |

| Secondary Amine (R₂NH) | Enamine | 2-bromo-4-(1-(dialkylamino)vinyl)pyrimidine |

Condensation Reactions

Knoevenagel Condensations

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. This compound readily undergoes this reaction, leading to the formation of α,β-unsaturated products. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the aldehyde carbon, facilitating the nucleophilic attack by the carbanion generated from the active methylene compound.

Common active methylene compounds employed in Knoevenagel condensations with this compound include malononitrile (B47326) and ethyl cyanoacetate. These reactions are often carried out under mild conditions, for example, using a base like piperidine (B6355638) or a catalyst such as ammonium (B1175870) acetate. The resulting products, such as 2-(2-bromopyrimidin-4-yl)methylene-malononitrile, are highly functionalized molecules that can serve as precursors for the synthesis of various heterocyclic systems and other complex organic molecules.

| Active Methylene Compound | Product |

| Malononitrile | 2-((2-bromopyrimidin-4-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-bromopyrimidin-4-yl)acrylate |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for the conversion of aldehydes and ketones into alkenes. These reactions offer a high degree of control over the location of the newly formed double bond.

In the Wittig reaction , this compound is treated with a phosphorus ylide (a Wittig reagent), typically generated by the deprotonation of a phosphonium (B103445) salt. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. For instance, the reaction of this compound with methylenetriphenylphosphorane (B3051586) would yield 2-bromo-4-vinylpyrimidine.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. alfa-chemistry.comresearchgate.netwikipedia.org This reaction typically shows a strong preference for the formation of (E)-alkenes. alfa-chemistry.comwikipedia.orgorganicchemistrydata.org The phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., sodium hydride) to generate the reactive carbanion, which then reacts with this compound. The resulting phosphate (B84403) byproduct is water-soluble, simplifying the purification of the desired alkene product. alfa-chemistry.com The stereoselectivity of the HWE reaction can be influenced by factors such as the structure of the phosphonate and the reaction conditions. alfa-chemistry.com

| Olefination Reaction | Reagent | Typical Product Stereochemistry |

| Wittig Reaction (Unstabilized Ylide) | Alkylidenetriphenylphosphorane | (Z)-alkene |

| Wittig Reaction (Stabilized Ylide) | (Carboalkoxymethylene)triphenylphosphorane | (E)-alkene |

| Horner-Wadsworth-Emmons Reaction | Trialkyl phosphonoacetate | (E)-alkene |

Aldol (B89426) and Related Carbonyl Condensations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, known as an "aldol" addition product. pressbooks.pubmasterorganicchemistry.com Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound, which is the aldol condensation product.

This compound can act as the electrophilic partner in crossed aldol reactions. In the presence of a base, a ketone with α-hydrogens, such as acetone, can form an enolate which then attacks the carbonyl carbon of this compound. This reaction would initially yield a β-hydroxy ketone, which can then undergo dehydration, particularly with heating, to afford the corresponding α,β-unsaturated ketone (an enone). The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens, which is analogous to the reaction with this compound. lumenlearning.com

Oxidation Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common and important step in the synthesis of various pyrimidine derivatives. A variety of oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) being among the most common.

Potassium permanganate is a powerful oxidizing agent that can effectively convert aldehydes to carboxylic acids, typically under basic, acidic, or neutral conditions. organicchemistrydata.org The reaction of this compound with KMnO₄ would yield 2-bromopyrimidine-4-carboxylic acid.

Chromium(VI) reagents , such as chromium trioxide in the presence of sulfuric acid (Jones reagent), are also highly effective for the oxidation of aldehydes to carboxylic acids. Careful control of the reaction conditions is necessary to avoid potential side reactions. The product of this oxidation is also 2-bromopyrimidine-4-carboxylic acid.

Radical Reactions Involving the Aldehyde

While ionic reactions of the aldehyde group are more common, it can also participate in radical reactions under specific conditions. One such transformation is the radical addition of thiols to the carbonyl group, although this is less prevalent than additions to alkenes and alkynes. In the presence of a radical initiator, a thiyl radical (RS•) can be generated from a thiol (RSH). This radical can then add to the carbon-oxygen double bond of this compound. Such reactions can lead to the formation of α-hydroxy thioethers. The feasibility and outcome of these reactions are dependent on the specific reaction conditions and the nature of the thiol used.

Dual Reactivity and Cascade Reactions

The presence of both a bromo substituent and an aldehyde group on the pyrimidine ring allows for the design of elegant and efficient cascade or sequential reactions, where both functionalities are transformed in a single pot or in a stepwise manner without the isolation of intermediates.

Sequential Transformations Utilizing Both Functional Groups

A powerful strategy in the functionalization of this compound involves the sequential reaction of its two reactive sites. For instance, the bromine atom can first undergo a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne. This reaction introduces a new carbon-carbon bond at the 2-position of the pyrimidine ring. The aldehyde group remains intact during this transformation and is available for subsequent reactions.

Following the Sonogashira coupling, the aldehyde can then be subjected to a variety of transformations. For example, an intramolecular cyclization can be triggered if the newly introduced substituent contains a suitable nucleophile. This approach allows for the rapid construction of complex fused heterocyclic systems. A general example of such a sequence could involve the Sonogashira coupling of this compound with an ortho-amino-substituted terminal alkyne, followed by an intramolecular cyclization involving the amino group and the aldehyde, leading to the formation of a novel polycyclic aromatic system. This type of sequential reactivity highlights the synthetic utility of this compound as a versatile scaffold for the construction of diverse molecular architectures.

One-Pot Multicomponent Reactions Incorporating this compound

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more reactants in a single step, minimizing waste and simplifying purification processes. tcnj.edujocpr.com this compound is a valuable substrate for such reactions, primarily acting as the aldehyde component in the synthesis of fused pyrimidine systems like pyrimido[4,5-d]pyrimidines. These compounds are of significant interest due to their diverse biological activities. researchgate.net

In a typical MCR for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, an aldehyde, a β-dicarbonyl compound (or its equivalent), and a urea or thiourea (B124793) derivative are condensed together. researchgate.net When this compound is employed in these reactions, it introduces a pyrimidine ring with a reactive bromine substituent, which can be further functionalized in subsequent steps.

A plausible MCR involving this compound is the Biginelli-type reaction or a related condensation. For instance, the reaction with a 1,3-dicarbonyl compound and urea or thiourea can lead to the formation of a dihydropyrimido[4,5-d]pyrimidine, which can then be oxidized to the aromatic pyrimido[4,5-d]pyrimidine. The presence of the bromo-substituent offers a handle for further chemical modifications, such as cross-coupling reactions.

While specific studies detailing the use of this compound in MCRs are not extensively documented, the reactivity of aromatic and heteroaromatic aldehydes in these transformations is well-established. mdpi.comnih.gov For example, various substituted benzaldehydes and heterocyclic aldehydes have been successfully used in the synthesis of pyrimido[4,5-b]quinolines and other fused systems. mdpi.com The general mechanism for these reactions often involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by Michael addition and subsequent cyclization. wikipedia.org

The following table outlines a representative multicomponent reaction for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, where this compound could foreseeably be used as the aldehyde component.

Table 1: Plausible Multicomponent Reaction for Pyrimido[4,5-d]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|

| This compound | Barbituric acid | Urea/Thiourea | Pyrimido[4,5-d]pyrimidine-2,4,7-trione/thione |

| This compound | Ethyl acetoacetate | Urea/Thiourea | Dihydropyrimido[4,5-d]pyrimidinone |

Metalation and Lithiation Studies

The study of metalation and lithiation of this compound is crucial for understanding its potential for regioselective functionalization. Two primary reactive sites are present in the molecule: the carbon-bromine bond and the aldehyde group. The outcome of the reaction with organolithium reagents is highly dependent on the reaction conditions, such as temperature and the specific organolithium reagent used.

Metal-Halogen Exchange:

One of the most common reactions for aryl and heteroaryl bromides with strong bases like organolithiums is the metal-halogen exchange. wikipedia.org This reaction is typically very fast, especially at low temperatures, and would convert the C-Br bond into a C-Li bond, forming a lithiated pyrimidine intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the 2-position of the pyrimidine ring. The presence of the aldehyde group can influence this process, potentially through chelation with the lithium reagent. Studies on other bromoheterocycles have shown that metal-halogen exchange can be performed selectively in the presence of other functional groups. nih.govresearchgate.net

Nucleophilic Addition to the Aldehyde:

Organolithium reagents are also potent nucleophiles that can readily add to the carbonyl group of the aldehyde. masterorganicchemistry.com This would result in the formation of a secondary alcohol after quenching the reaction with a proton source. This pathway competes with the metal-halogen exchange. The chemoselectivity between these two pathways is often dictated by the steric and electronic properties of the substrate and the organolithium reagent, as well as the reaction temperature. In many cases, reactions involving aryl halides with organolithiums at very low temperatures (e.g., -78 °C or lower) favor metal-halogen exchange over nucleophilic attack on other functional groups. tcnj.edu

Directed Lithiation:

In some heterocyclic systems, direct deprotonation (lithiation) of a C-H bond can occur, often guided by a directing group. nih.govnih.gov For this compound, the nitrogen atoms in the pyrimidine ring and the carbonyl group could potentially direct lithiation to an adjacent carbon. However, given the high reactivity of the C-Br bond towards metal-halogen exchange, direct C-H lithiation is likely to be a less favored pathway unless specific reagents and conditions are employed to suppress the exchange reaction.

The plausible outcomes of the reaction of this compound with an organolithium reagent (RLi) are summarized in the table below.

Table 2: Potential Outcomes of Lithiation of this compound

| Reaction Pathway | Intermediate/Product | Conditions Favoring Pathway |

|---|---|---|

| Metal-Halogen Exchange | 2-Lithio-pyrimidine-4-carbaldehyde | Low temperatures (e.g., ≤ -78 °C), use of alkyllithiums like n-BuLi or t-BuLi |

| Nucleophilic Addition | Secondary alcohol (after workup) | Higher temperatures, sterically hindered organolithiums |

Applications of 2 Bromopyrimidine 4 Carbaldehyde As a Synthetic Intermediate

Construction of Advanced Pyrimidine (B1678525) Architectures

The unique structure of 2-Bromopyrimidine-4-carbaldehyde, featuring both an aldehyde and a bromine atom, provides chemists with orthogonal handles for sequential or one-pot reactions. This dual functionality is expertly leveraged to build complex, fused heterocyclic systems and to introduce a wide range of substituents, creating diverse libraries of pyrimidine-based molecules.

Synthesis of Fused Pyrimidine Heterocycles

The pyrimidine ring is a core component of many biologically significant molecules, and the ability to construct fused ring systems expands this chemical space immensely. This compound is an ideal starting material for creating bicyclic structures like pyrimido[4,5-d]pyrimidines. These fused systems are synthesized through multi-component reactions where the aldehyde group participates in condensation and cyclization. For example, the reaction of a pyrimidine-4-carbaldehyde (B152824) with reagents like barbituric acid and guanidine (B92328) derivatives can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. researchgate.net Such syntheses can be optimized using various catalysts and conditions, including microwave irradiation, to achieve high yields. researchgate.net These reactions often proceed through the formation of intermediates that subsequently undergo intramolecular cyclization. The resulting fused heterocycles are of significant interest due to their structural similarity to purines, suggesting potential biological activities. mdpi.comresearchgate.net

| Fused Heterocycle System | Synthetic Approach | Key Reagents |

| Pyrimido[4,5-d]pyrimidines | Multicomponent Reaction (MCR) | Barbituric acid, Guanidine, Aldehydes researchgate.net |

| Pyrimido[4,5-b]quinolines | Three-component coupling | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Dimedone sharif.edu |

| Pyrido[2,3-d]pyrimidines | Mechanochemical Synthesis | 6-aminouracil, 1,3-diketones, Aromatic aldehydes rsc.org |

Derivatization to Access Diverse Substituted Pyrimidines

The true synthetic power of this compound lies in the differential reactivity of its two functional groups, which allows for the systematic introduction of a variety of substituents. The bromine atom at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method used to form new carbon-carbon bonds by reacting the bromo-pyrimidine with various arylboronic acids. mdpi.comnih.gov This reaction allows for the introduction of a wide range of phenyl, biphenyl, and other aromatic groups at this position. mdpi.comresearchgate.net

Simultaneously, the aldehyde group at the C4 position can be transformed through a host of classical organic reactions. It can be converted into amines via reductive amination, alcohols via reduction, or carboxylic acids via oxidation. It can also undergo condensation reactions with active methylene (B1212753) compounds or participate in Wittig-type reactions to form alkenes, further expanding the molecular diversity accessible from this single precursor.

Precursor to Complex Organic Molecules

The derivatized pyrimidines synthesized from this compound serve as crucial intermediates in the development of molecules for a range of specialized applications, from human health to advanced materials.

Elaboration into Compounds for Pharmaceutical Research

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. Fused pyrimidine systems, in particular, are of high interest in drug discovery. Pyrimido[4,5-d]pyrimidines derived from pyrimidine-4-carbaldehyde precursors have been investigated for their potential as neuroprotective agents. mdpi.com Specific derivatives have shown promising antioxidant properties and an ability to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com

Furthermore, the pyrimidine core is a recognized "privileged scaffold" for the development of protein kinase inhibitors, a major class of anticancer drugs. rsc.org The structural similarity of pyrimidine-based compounds to the adenine (B156593) ring of ATP allows them to bind to the ATP-binding site of kinases. rsc.org Derivatives such as 4-aminothieno[2,3-d]pyrimidines and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been designed and synthesized as potent and selective inhibitors of specific kinases like CK2 and CDK2, which are implicated in cancer cell proliferation. nih.govnih.gov The Suzuki coupling reaction is frequently employed in these syntheses to introduce the necessary aryl substituents required for potent inhibitory activity. nih.gov

| Compound Class | Therapeutic Target/Application | Synthetic Relevance |

| Pyrimido[4,5-d]pyrimidines | Neuroprotection, Antioxidant mdpi.com | Fused heterocycle synthesis |

| Thieno[2,3-d]pyrimidines | Protein Kinase CK2 Inhibition nih.gov | Derivatization and elaboration |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Cyclin-dependent kinase 2 (CDK2) Inhibition nih.gov | Derivatization and elaboration |

| Pyrazolo[3,4-d]pyrimidines | Anticancer Kinase Inhibition rsc.org | Bioisostere of ATP |

Intermediates for Agrochemical Development

While the primary focus of research on complex pyrimidine derivatives has been in pharmaceuticals, the structural motifs are also relevant to the agrochemical industry. Pyrimidine derivatives are known to be used in agricultural applications, although specific examples starting directly from this compound are not extensively documented in readily available literature. mdpi.com However, the vast chemical library that can be generated from this starting material through reactions like Suzuki coupling provides a strong foundation for screening for potential herbicidal or pesticidal activity. mdpi.com The core principles of designing bioactive molecules—targeting specific enzymes or receptors—are shared between pharmaceutical and agrochemical research, suggesting a high potential for crossover applications.

Synthesis of Materials with Tunable Properties

The application of pyrimidine derivatives extends beyond biological uses into the realm of materials science. The electronic properties of aryl-substituted pyrimidines make them candidates for functional organic materials. When substituted with appropriate aromatic groups, these compounds can exhibit fluorescent properties. researchgate.net The electron-withdrawing nature of the pyrimidine ring, combined with electron-donating aryl groups introduced via Suzuki coupling, can create push-pull systems with interesting photophysical characteristics, such as solvatochromism and aggregation-induced emission.

Moreover, the versatility of intermediates like this compound allows for their incorporation into more complex systems for materials science. For example, related bromo-aldehyde functionalized heterocycles are used as building blocks for functional dyes. nih.gov There is also potential for developing chiral derivatives that could be used as dopants for liquid crystals, leveraging the structural diversity that can be achieved through the derivatization of both the bromo and aldehyde functional groups. researchgate.net

Development of Ligands for Coordination Chemistry

This compound is a valuable synthetic intermediate in the development of sophisticated ligands for coordination chemistry. Its utility stems from the presence of two key reactive functional groups: the aldehyde (-CHO) and the bromo substituent on the pyrimidine ring. The aldehyde group provides a direct route for the formation of imines (Schiff bases) and other C-N linked structures, while the bromo group can be utilized in cross-coupling reactions or be retained as a site for secondary metal interaction. This dual functionality allows for the construction of complex molecular architectures capable of chelating to metal centers.

Synthesis of N-Heterocyclic Carbene Precursors

N-Heterocyclic Carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry and catalysis, valued for their strong σ-donating properties and ability to form stable complexes with a wide range of metals. organic-chemistry.org The precursors to these ligands are typically stable imidazolium, imidazolinium, or other related azolium salts. nih.gov While direct synthesis from this compound is not extensively documented, established synthetic methodologies for NHC precursors can be applied to this starting material.

A common and plausible pathway involves a multi-step sequence beginning with the reaction of the aldehyde. The general synthesis of 1,3-disubstituted imidazolinium salts, the direct precursors to saturated NHCs, often starts with the cyclization of an N,N'-disubstituted ethylenediamine (B42938) with a one-carbon electrophile, such as triethyl orthoformate. organic-chemistry.org

A proposed synthetic approach using this compound would involve an initial reductive amination. The aldehyde would first react with a 1,2-diamine, such as N,N'-diarylethylenediamine, to form a diaminal or, after dehydration, a di-imine. Subsequent reduction of the imine bonds would yield a stable N,N'-disubstituted ethylenediamine where each nitrogen atom is attached to a 2-bromo-4-pyrimidylmethyl group. This intermediate could then be cyclized to form the target N-heterocyclic carbene precursor.

Table 1: Proposed Synthetic Route for an NHC Precursor

| Step | Reaction Type | Reactants | Intermediate/Product Type |

| 1 | Condensation | This compound, N,N'-diarylethylenediamine | Di-imine Intermediate |

| 2 | Reduction | Di-imine Intermediate, Reducing Agent (e.g., NaBH₄) | N,N'-bis((2-bromopyrimidin-4-yl)methyl)ethylenediamine |

| 3 | Cyclization | Diamine Intermediate, Formylating Agent (e.g., Triethyl orthoformate) | 1,3-bis((2-bromopyrimidin-4-yl)methyl)imidazolium salt (NHC Precursor) |

This modular approach allows for the introduction of various substituents on the diamine backbone, enabling the tuning of the steric and electronic properties of the resulting NHC ligand. nih.gov

Formation of Bipyridine and Other Poly-heterocyclic Ligands

A primary and highly effective method for elaborating this compound into poly-heterocyclic ligands is through the formation of Schiff bases. This condensation reaction between the aldehyde functionality and a primary amine is a robust and high-yielding transformation that creates a new imine linkage (-C=N-), connecting the pyrimidine core to another heterocyclic system.

The reaction of a heterocyclic aldehyde with an amino-substituted heterocycle provides a direct route to multidentate ligands. For instance, studies have shown that pyridine-4-carboxaldehyde readily reacts with 3-aminopyridine (B143674) in refluxing ethanol (B145695) to produce the corresponding Schiff base ligand. jocpr.com This product subsequently forms stable, hexa-coordinated complexes with transition metals like Cu(II), Ni(II), and Co(II). jocpr.com

Applying this principle, this compound can be condensed with various amino-heterocycles to generate a library of novel ligands. The resulting Schiff base ligands are valuable in coordination chemistry as their imine nitrogen, along with the nitrogen atoms of the constituent heterocyclic rings, can act as donor atoms for metal chelation. The bromine atom on the pyrimidine ring can be retained to influence the electronic properties of the ligand or to serve as a handle for further synthetic modifications.

Table 2: Examples of Schiff Base Ligand Synthesis from Heterocyclic Aldehydes

| Aldehyde | Amine | Solvent | Conditions | Resulting Ligand Type | Reference |

| Salicylaldehyde | 2,2'-bis(p-Methoxyphenylamine) | Ethanol | Stirring, Room Temp, 3h | Tetradentate Schiff Base | mdpi.com |

| Pyridine-4-carboxaldehyde | 3-Aminopyridine | Ethanol | Reflux, 1h | Bidentate Schiff Base | jocpr.com |

| Imidazole-2-carboxaldehyde | 4-Aminoantipyrine | N/A | N/A | Bidentate Schiff Base | nih.gov |

| Pyrrole-2-carboxaldehyde | o-Phenylenediamine | Ethanol | Reflux, 20h | Tetradentate Schiff Base | oncologyradiotherapy.com |

The synthesis is typically straightforward, often involving mixing equimolar amounts of the aldehyde and amine in an alcohol solvent and heating for a short period. jocpr.commdpi.com The resulting Schiff base product often precipitates from the reaction mixture and can be purified by simple recrystallization. jocpr.comoncologyradiotherapy.com These ligands have proven effective in forming stable complexes with a variety of transition metals, which are characterized using techniques such as IR spectroscopy, elemental analysis, and magnetic susceptibility measurements. jocpr.commdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 2-Bromopyrimidine-4-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. nih.govyoutube.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer fundamental insights into the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals for each of its non-equivalent protons. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the aldehyde proton is significantly deshielded and appears at a high chemical shift value due to the electron-withdrawing effect of the adjacent carbonyl oxygen. docbrown.info Protons on the pyrimidine (B1678525) ring also exhibit characteristic shifts based on their position relative to the nitrogen atoms and the bromine substituent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. oregonstate.edudocbrown.infoyoutube.com The carbonyl carbon of the aldehyde group typically appears at a very downfield chemical shift (around 180-200 ppm). oregonstate.edu The carbon atoms of the pyrimidine ring have distinct chemical shifts influenced by the electronegative nitrogen atoms and the bromine atom. docbrown.info The carbon atom directly bonded to the bromine will show a characteristic shift. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | ~9.5-10.5 | - |

| Pyrimidine H (position 5) | ~8.0-9.0 | - |

| Pyrimidine H (position 6) | ~7.5-8.5 | - |

| Aldehyde C | - | ~185-195 |

| Pyrimidine C (position 2) | - | ~150-160 |

| Pyrimidine C (position 4) | - | ~140-150 |

| Pyrimidine C (position 5) | - | ~120-130 |

| Pyrimidine C (position 6) | - | ~130-140 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show correlations between adjacent protons on the pyrimidine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. emerypharma.comyoutube.com This is invaluable for assigning the ¹H signals to their corresponding ¹³C signals. For example, the signal of the aldehyde proton would correlate with the signal of the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, the aldehyde proton would show a correlation to the carbon at position 4 of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.comic.ac.uk This can provide information about the molecule's conformation and through-space interactions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, which is C₅H₃BrN₂O. This helps to distinguish it from other compounds with the same nominal mass.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a "fingerprint" of the molecule and helps to confirm its structure. libretexts.orglibretexts.org For this compound, common fragmentation patterns would include:

Loss of the bromine atom: A peak corresponding to the molecular ion minus the mass of bromine (M-Br) would be expected.

Loss of the formyl group: A fragment resulting from the loss of the -CHO group (M-29) is a common fragmentation pathway for aldehydes. libretexts.org

Cleavage of the pyrimidine ring: The pyrimidine ring itself can fragment in predictable ways, leading to characteristic smaller ions. sapub.org

Expected Fragmentation Peaks in the Mass Spectrum of this compound:

| Fragment | Description |

| [M]+ | Molecular ion |

| [M-Br]+ | Loss of a bromine atom |

| [M-CHO]+ | Loss of the formyl group |

| Pyrimidine ring fragments | Various smaller fragments from ring cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. researchgate.net Key characteristic absorption bands for this compound would include:

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1720 cm⁻¹.

C-H stretching vibrations for the aromatic and aldehyde protons.

C=N and C=C stretching vibrations characteristic of the pyrimidine ring. core.ac.uk

A C-Br stretching vibration, which usually appears in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of light and can provide information about non-polar bonds and symmetrical vibrations that may be weak or absent in the IR spectrum. mdpi.com For this compound, Raman spectroscopy could provide further details on the vibrations of the pyrimidine ring and the C-Br bond.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2700 - 2850 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 700 |

X-ray Crystallography for Solid-State Structure Determination

This advanced analytical technique provides definitive information on the atomic positions within a crystal lattice, forming the basis for understanding a compound's solid-state behavior.

Elucidation of Molecular Conformation and Stereochemistry

Experimental crystallographic data is required to determine the precise torsion angles between the pyrimidine ring and the carbaldehyde substituent. This would confirm the planarity or non-planarity of the molecule and the orientation of the aldehyde group relative to the heterocyclic ring. Bond lengths and angles within the molecule would also be definitively established, offering insight into the electronic effects of the bromine and aldehyde substituents on the pyrimidine core.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A crystal structure is essential to identify and geometrically characterize the non-covalent interactions that govern the molecular packing. This includes determining the presence and nature of any potential halogen bonds involving the bromine atom, hydrogen bonds (e.g., C—H···O or C—H···N), and π-π stacking interactions between pyrimidine rings. The distances and angles of these interactions can only be measured from experimentally derived crystallographic data.

Until the crystal structure of this compound is determined and published, a scientifically accurate article on its specific crystallographic features cannot be generated.

Theoretical and Computational Studies on 2 Bromopyrimidine 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. By calculating the electron density, DFT can accurately predict the optimized molecular geometry (the lowest energy arrangement of atoms) and the total electronic energy. For 2-Bromopyrimidine-4-carbaldehyde, a typical DFT study, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths and angles. This data is foundational for understanding the molecule's stability and steric properties.

Hypothetical Data Table for DFT Geometry Optimization This table illustrates the type of data a DFT calculation would provide. The values are not based on actual research findings.

| Parameter | Atom Pair/Triplet | Calculated Value (Exemplar) |

| Bond Length | C2-Br | 1.89 Å |

| C4-C7 (aldehyde) | 1.48 Å | |

| C7=O8 | 1.22 Å | |

| Bond Angle | N1-C2-Br | 118.5° |

| C5-C4-C7 | 121.0° | |

| Dihedral Angle | N3-C4-C7=O8 | 180.0° (planar) |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, FMO analysis would pinpoint the sites most susceptible to nucleophilic or electrophilic attack, guiding the prediction of reaction outcomes.

Hypothetical Data Table for FMO Analysis This table illustrates the type of data an FMO analysis would provide. The values are not based on actual research findings.

| Orbital | Energy (eV) (Exemplar) | Location of Highest Density | Implication |

| HOMO | -7.5 | Pyrimidine (B1678525) Ring, Bromine | Site for electrophilic attack |

| LUMO | -2.1 | Aldehyde Carbon, C2, C6 | Site for nucleophilic attack |

| HOMO-LUMO Gap | 5.4 | - | Indicates high kinetic stability |

Mechanistic Investigations through Computational Modeling

Computational modeling allows for the detailed exploration of chemical reaction mechanisms at a level of detail that is often inaccessible through experiments alone.

Transition State Characterization

For any proposed reaction mechanism, a transition state (TS) represents the highest energy point along the reaction pathway. Computationally, a TS is located and characterized as a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency. The geometry and energy of the transition state are crucial for understanding the steric and electronic requirements of the reaction and for calculating the activation energy.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis provides a clear picture of the structural changes that occur during the reaction and confirms that the identified transition state correctly connects the desired reactants and products. The resulting energy profile is essential for determining the reaction's feasibility and rate.

Prediction of Spectroscopic Properties through Simulation

Theoretical simulations are a cornerstone of modern chemical research, allowing for the prediction of a molecule's spectroscopic fingerprints. For a compound like this compound, computational models would be built and optimized to find the most stable three-dimensional structure. From this optimized geometry, various spectroscopic properties can be calculated.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These frequencies arise from the stretching, bending, and twisting of the chemical bonds within the molecule. Each calculated frequency can be assigned to a specific vibrational mode, such as the C-Br stretch, the C=O stretch of the aldehyde group, or the various vibrations of the pyrimidine ring. While no specific data exists for this compound, studies on related molecules like 2-bromopyrimidine (B22483) and pyridine (B92270) carboxaldehydes have successfully used methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate these frequencies. The predicted wavenumbers are often scaled to better match experimental data, accounting for factors like anharmonicity.

A hypothetical data table for the predicted vibrational frequencies of this compound might look like the following:

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2850-2750 | Medium | C-H stretching (aldehyde) |

| ~1720-1700 | Strong | C=O stretching (aldehyde) |

| ~1600-1450 | Strong-Medium | C=C and C=N stretching (pyrimidine ring) |

| ~1200-1000 | Medium | In-plane ring deformations |

| ~700-600 | Strong | C-Br stretching |

| ~900-700 | Medium | Out-of-plane C-H bending |

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption spectra, commonly known as UV-Vis spectra. This method calculates the energies required to excite electrons from lower energy orbitals to higher energy ones. The results can predict the wavelength of maximum absorption (λmax) and the intensity of these absorptions (oscillator strength). For a molecule like this compound, these transitions would likely involve π → π* and n → π* transitions associated with the pyrimidine ring and the carbonyl group. Research on 2-bromopyrimidine has utilized TD-DFT in conjunction with the nuclear ensemble approach to simulate its absorption cross-sections across a wide energy range.

A simulated UV-Vis data table for this compound could be presented as follows:

| Predicted λmax (nm) | Oscillator Strength (f) | Transition Character |

| ~350-320 | Low | n → π |

| ~280-250 | High | π → π |

| ~230-200 | High | π → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts (¹H and ¹³C) is another key application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts can be determined. These calculations are highly sensitive to the molecular geometry and the electronic environment of each atom. While empirical and data-driven methods are becoming more common for NMR prediction, ab initio techniques remain crucial for novel structures. The predicted chemical shifts would help in assigning the signals in an experimental NMR spectrum to the specific protons and carbon atoms in the this compound structure.

A hypothetical table of predicted NMR chemical shifts might be structured as:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde-H | ~9.5-10.5 | - |

| Pyrimidine-H5 | ~7.5-8.5 | ~120-130 |

| Pyrimidine-H6 | ~8.5-9.5 | ~150-160 |

| Aldehyde-C | - | ~185-195 |

| Pyrimidine-C2 | - | ~155-165 |

| Pyrimidine-C4 | - | ~160-170 |

| Pyrimidine-C5 | - | ~120-130 |

| Pyrimidine-C6 | - | ~150-160 |

It is important to reiterate that the data presented in the tables above is hypothetical and based on trends observed for similar chemical structures. Dedicated computational studies are required to generate accurate and reliable spectroscopic predictions for this compound.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

The reactivity of 2-bromopyrimidine-4-carbaldehyde is dominated by its two primary functional groups: the bromo substituent at the C2 position and the carbaldehyde group at the C4 position. Future research will likely explore innovative catalytic methods to leverage these sites for more complex molecular architectures.

The bromine atom is a versatile handle for a variety of cross-coupling reactions. While standard palladium-catalyzed reactions are common, future work could focus on employing alternative, more sustainable, and cost-effective metal catalysts such as those based on nickel, copper, or iron. Developing novel ligand systems for these metals could enable previously inaccessible transformations or improve reaction efficiency and selectivity. Furthermore, ruthenium-catalyzed C-H bond functionalization, a powerful tool for direct arylation and alkenylation, represents a promising avenue for derivatizing the pyrimidine (B1678525) core at other positions. mdpi.com